1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (TPCA) is a heterocyclic compound belonging to the class of thiophenes. It is a cyclic compound composed of five carbon atoms, two nitrogen atoms, and one sulfur atom. TPCA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
2. Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) Several furan- and thiophene-2-carbonyl amino acid derivatives, including 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, have been found to inhibit FIH-1 . This inhibition is based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . For instance, some thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a protein that regulates the cellular response to hypoxia .
Mode of Action
It’s worth noting that certain thiophene derivatives have been found to inhibit fih-1, which in turn activates hypoxia-inducible factor-α (hif-α), a transcription factor that plays a crucial role in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of fih-1 by certain thiophene derivatives can lead to the activation of hif-α, which then induces a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Result of Action
The activation of hif-α through the inhibition of fih-1 can lead to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSBWQLPNNZQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353978 |
Source
|
Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147636-34-8 |
Source
|
Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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